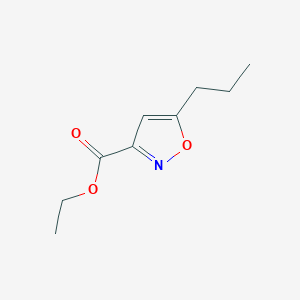

Ethyl 5-propylisoxazole-3-carboxylate

Description

BenchChem offers high-quality Ethyl 5-propylisoxazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-propylisoxazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-propyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-3-5-7-6-8(10-13-7)9(11)12-4-2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYYQHJRGRPPTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NO1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of the Isoxazole Scaffold in Modern Chemistry

An In-depth Technical Guide to the Synthesis of Ethyl 5-propylisoxazole-3-carboxylate from Ethyl Propiolate

The isoxazole ring system is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical properties. As a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, the isoxazole core is a key pharmacophore in a range of therapeutic agents, exhibiting anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2] The synthesis of specifically substituted isoxazoles, such as Ethyl 5-propylisoxazole-3-carboxylate, is therefore of significant interest to researchers in drug discovery and development.

This guide provides a comprehensive, technically-grounded methodology for the synthesis of Ethyl 5-propylisoxazole-3-carboxylate. The core of this synthesis is the [3+2] cycloaddition reaction, a powerful and convergent method for constructing five-membered rings.[1][3] We will explore the synthesis from ethyl propiolate, focusing on the in situ generation of the requisite nitrile oxide from an aldoxime precursor. This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the causality behind the experimental choices, ensuring both reproducibility and intellectual rigor.

Core Synthetic Strategy: The 1,3-Dipolar Cycloaddition

The primary transformation in this synthesis is a 1,3-dipolar cycloaddition between an alkyne (the dipolarophile) and a nitrile oxide (the 1,3-dipole).[4][5] This reaction is a cornerstone of heterocyclic chemistry, allowing for the rapid assembly of the isoxazole ring in a single, atom-economical step.

-

The Dipolarophile: Ethyl propiolate (HC≡CCO₂Et) serves as the two-carbon component. It is an activated alkyne, with the electron-withdrawing ethyl carboxylate group influencing the regioselectivity of the cycloaddition.[6][7]

-

The 1,3-Dipole: Propanenitrile oxide (CH₃CH₂C≡N⁺-O⁻) is the three-atom component. Due to its instability, it is not typically isolated but is generated in situ immediately prior to or during the reaction with the dipolarophile.[8][9]

The most common and practical laboratory method for generating propanenitrile oxide is through the oxidation of butanal oxime. This precursor is readily synthesized from butanal and hydroxylamine.[10][11]

Reaction Workflow Overview

The overall synthetic pathway can be visualized as a two-stage process, beginning with the formation of the oxime, followed by the key cycloaddition step.

Caption: High-level workflow for the synthesis.

Mechanistic Insights: Regioselectivity in Nitrile Oxide Cycloadditions

The reaction between an unsymmetrical alkyne like ethyl propiolate and propanenitrile oxide can theoretically yield two regioisomers. The regiochemical outcome is governed by a combination of steric and electronic factors, which can be rationalized by Frontier Molecular Orbital (FMO) theory.[8]

The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the bond formation. For electron-deficient alkynes like ethyl propiolate, the reaction is generally dominated by the HOMO(alkyne)-LUMO(nitrile oxide) interaction, which favors the formation of the 5-substituted isoxazole.

Caption: The concerted [3+2] cycloaddition mechanism.

Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Butanal has a strong odor, and ethyl propiolate is a lachrymator.

Part A: Synthesis of Butanal Oxime

This protocol describes a robust, catalyst-free method for preparing the nitrile oxide precursor.[10][11]

Materials:

-

Butanal (freshly distilled for best results)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Methanol

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Brine (saturated NaCl solution)

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve butanal (1.0 eq, e.g., 5.0 g) in a 1:1 mixture of methanol and water (40 mL).

-

To this stirring solution, add hydroxylamine hydrochloride (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase. The reaction is typically complete within 1-2 hours, indicated by the disappearance of the butanal spot.

-

Once the reaction is complete, transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and partition the layers.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

-

Combine all organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield butanal oxime as a colorless oil. The product is often used in the next step without further purification.

Part B: Synthesis of Ethyl 5-propylisoxazole-3-carboxylate

This procedure details the core cycloaddition reaction via in situ generation of propanenitrile oxide using a common household bleach solution as the oxidant.[2][12]

Materials:

-

Butanal oxime (from Part A)

-

Ethyl propiolate

-

Dichloromethane (DCM) or another suitable solvent

-

Aqueous sodium hypochlorite solution (NaOCl, ~5-6% household bleach)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

Procedure:

-

In a 250 mL round-bottom flask, dissolve butanal oxime (1.0 eq, e.g., 1.80 mmol) and ethyl propiolate (1.8 eq, e.g., 3.27 mmol) in dichloromethane (50 mL).[12]

-

Cool the flask in an ice-water bath to 0-5 °C. This is crucial to control the exothermicity of the oxidation and to minimize side reactions, such as the dimerization of the nitrile oxide.

-

While stirring vigorously, add the aqueous sodium hypochlorite solution (2.7 eq, e.g., 4.88 mmol) dropwise via a pressure-equalizing dropping funnel over 30-45 minutes. Maintain the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight (12-16 hours).

-

Monitor the reaction by TLC (hexane:ethyl acetate 3:1) until the butanal oxime is consumed.

Part C: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel and add 50 mL of deionized water. Separate the layers.

-

Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil.

-

Purify the crude oil by flash column chromatography on silica gel.[4][13]

-

Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20% ethyl acetate) is typically effective.

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

-

Combine the pure fractions and remove the solvent under reduced pressure to yield Ethyl 5-propylisoxazole-3-carboxylate as a purified liquid.

Data Summary and Expected Outcome

The following table provides a summary of the key reaction parameters and expected results for the cycloaddition step. Yields are representative and can vary based on the purity of starting materials and reaction scale.

| Parameter | Value/Condition | Rationale |

| Reactants | Butanal Oxime, Ethyl Propiolate | Precursor to the 1,3-dipole and the dipolarophile, respectively. |

| Stoichiometry | ~1.8 eq of Ethyl Propiolate | Using an excess of the stable dipolarophile helps to trap the unstable nitrile oxide as it forms, minimizing dimerization. |

| Oxidant | Sodium Hypochlorite (aq) | A readily available, inexpensive, and effective oxidant for generating nitrile oxides from oximes in situ.[2][12] |

| Solvent | Dichloromethane (DCM) | A common solvent that dissolves both reactants well and is relatively inert under the reaction conditions.[12] |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the rate of nitrile oxide formation and prevents decomposition/dimerization. The reaction then proceeds to completion at ambient temperature. |

| Reaction Time | 12-16 hours (overnight) | Allows for the complete consumption of the limiting reagent. |

| Typical Yield | 60-75% (after purification) | This is a typical range for this type of cycloaddition reaction. |

References

-

1,3-Dipolar Cycloaddition Reactions between Stannyl Alkynes and Nitrile Oxides. Journal of Organometallic Chemistry.[Link]

-

Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters.[Link]

-

Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. Organic Letters.[Link]

-

Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI.[Link]

-

Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. Organic Letters.[Link]

-

In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters.[Link]

-

[3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online.[Link]

-

Cycloadditions with Nitrile Oxides. YouTube.[Link]

-

[3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online.[Link]

-

Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. Wiley Online Library.[Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC.[Link]

-

A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central.[Link]

-

Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Science and Education Publishing.[Link]

-

Isoxazole synthesis. Organic Chemistry Portal.[Link]

-

One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. PubMed Central.[Link]

-

Construction of Isoxazole ring: An Overview. IntechOpen.[Link]

-

Green Approach for Synthesis of Oximes by Using Natural Acids. Journal of Survey in Fisheries Sciences.[Link]

-

Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Chemistry Portal.[Link]

-

5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI.[Link]

-

Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. ResearchGate.[Link]

-

Oxime synthesis by condensation or oxidation. Organic Chemistry Portal.[Link]

-

Ethyl propiolate. SciSpace.[Link]

-

Ethyl propiolate. Wikipedia.[Link]

- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

-

Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses.[Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. youtube.com [youtube.com]

- 6. Ethyl propiolate | 463 Publications | 5078 Citations | Top Authors | Related Topics [scispace.com]

- 7. Ethyl propiolate - Wikipedia [en.wikipedia.org]

- 8. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines [mdpi.com]

- 9. rushim.ru [rushim.ru]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]

- 13. ETHYL 5-ACETYLISOXASOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Synthesis of Ethyl 5-propylisoxazole-3-carboxylate via 1,3-Dipolar Cycloaddition

An In-depth Analysis for Chemical Researchers and Pharmaceutical Development Professionals

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis is a cornerstone of modern heterocyclic chemistry, with the 1,3-dipolar cycloaddition reaction representing one of the most efficient and versatile methods for its construction. This technical guide provides a comprehensive overview of the synthesis of a model compound, Ethyl 5-propylisoxazole-3-carboxylate, through the regioselective [3+2] cycloaddition of an in situ generated nitrile oxide and a terminal alkyne. We will explore the underlying reaction mechanism, provide detailed experimental protocols, discuss the rationale behind procedural choices, and outline methods for product characterization, offering researchers a practical and scientifically grounded resource for implementation and optimization.

Introduction: The Significance of the Isoxazole Moiety

Isoxazole derivatives are integral to drug discovery and development, exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antibiotic, and kinase inhibitory functions.[1] The unique electronic properties of the five-membered nitrogen-oxygen heterocycle contribute to its ability to act as a versatile pharmacophore, engaging in critical non-covalent interactions such as hydrogen bonding and π–π stacking with biological targets.[1]

The construction of the isoxazole ring is most elegantly achieved through the 1,3-dipolar cycloaddition, a powerful class of pericyclic reactions.[2][3] This reaction involves the combination of a 1,3-dipole (in this case, a nitrile oxide) and a dipolarophile (an alkyne or alkene) to form a five-membered ring in a highly controlled manner.[2] This guide focuses on a specific application: the synthesis of Ethyl 5-propylisoxazole-3-carboxylate, a representative 3,5-disubstituted isoxazole.

The Core Reaction: Mechanism of 1,3-Dipolar Cycloaddition

The synthesis hinges on a [3+2] cycloaddition, a concerted pericyclic reaction where a three-atom π-system (the 1,3-dipole) reacts with a two-atom π-system (the dipolarophile).[4][5]

Key Components:

-

1,3-Dipole: Ethoxycarbonylformonitrile oxide, generated in situ.

-

Dipolarophile: 1-Pentyne, a terminal alkyne.

The reaction proceeds through a concerted mechanism, meaning bond formation occurs in a single step through a cyclic transition state.[4] This high degree of orbital control is responsible for the reaction's excellent stereospecificity and regioselectivity.

In Situ Generation of the Nitrile Oxide

Nitrile oxides are highly reactive and unstable intermediates prone to dimerization into furoxans (1,2,5-oxadiazole N-oxides).[6] To mitigate this side reaction and ensure efficient trapping by the dipolarophile, the nitrile oxide is generated in situ from a stable precursor. The most common and effective precursor for this synthesis is Ethyl 2-chloro-2-(hydroxyimino)acetate.[4]

The generation involves the dehydrohalogenation of the hydroximoyl chloride using a mild, non-nucleophilic base, such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃).[4] The base abstracts the acidic hydroxyl proton, and the subsequent elimination of a chloride ion yields the transient ethoxycarbonylformonitrile oxide.

Caption: In situ generation of the nitrile oxide from its precursor.

Regioselectivity: An FMO Perspective

The reaction between the unsymmetrical nitrile oxide and unsymmetrical 1-pentyne can theoretically yield two regioisomers. However, the formation of Ethyl 5-propylisoxazole-3-carboxylate is overwhelmingly favored. This regioselectivity is governed by Frontier Molecular Orbital (FMO) theory. The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

In the case of the reaction between an electron-deficient nitrile oxide (due to the ester group) and a terminal alkyne, the dominant interaction is between the HOMO of the alkyne (dipolarophile) and the LUMO of the nitrile oxide (dipole). The orbital coefficients are largest on the terminal carbon of the alkyne's HOMO and the carbon atom of the nitrile oxide's LUMO. This alignment leads to the formation of the C-C bond between these two atoms, placing the propyl group at the 5-position of the resulting isoxazole ring.

Experimental Guide: Synthesis of Ethyl 5-propylisoxazole-3-carboxylate

This section provides a detailed, step-by-step protocol based on established methodologies for 1,3-dipolar cycloadditions.[1][4]

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Key Properties |

| Ethyl 2-chloro-2-(hydroxyimino)acetate | 14337-43-0 | 151.55 | Solid, stable precursor. Store at 2-8°C. |

| 1-Pentyne | 627-19-0 | 68.12 | Liquid, terminal alkyne (dipolarophile).[7] |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | Liquid, mild organic base. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Reaction solvent. |

| Saturated Sodium Bicarbonate Solution | N/A | N/A | Used for aqueous work-up. |

| Brine (Saturated NaCl Solution) | N/A | N/A | Used for aqueous work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent. |

| Silica Gel (for chromatography) | 7631-86-9 | 60.08 | Stationary phase for purification. |

Step-by-Step Protocol

Sources

- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 3. Cycloaddition - Wikipedia [en.wikipedia.org]

- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Cyclocondensation reaction to prepare Ethyl 5-propylisoxazole-3-carboxylate

An In-Depth Technical Guide to the Cyclocondensation Reaction for the Preparation of Ethyl 5-propylisoxazole-3-carboxylate

Authored by a Senior Application Scientist

Abstract

Isoxazole derivatives are foundational scaffolds in medicinal chemistry and drug development, valued for their diverse biological activities. This guide provides a comprehensive, in-depth exploration of the synthesis of Ethyl 5-propylisoxazole-3-carboxylate, a key intermediate for more complex molecular architectures. We will dissect the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine, moving beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and offer field-proven strategies for optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous understanding of this essential heterocyclic synthesis.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in modern pharmacology.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide array of therapeutic agents, including anti-inflammatory, anticancer, antibacterial, and antiviral drugs.[2][3] The specific target of this guide, Ethyl 5-propylisoxazole-3-carboxylate, serves as a versatile building block. The ester at the 3-position allows for further elaboration into amides or other derivatives, while the propyl group at the 5-position provides a lipophilic handle, making this a valuable starting point for library synthesis and lead optimization campaigns.[4][5]

Classic routes to the isoxazole core primarily involve two strategies: the 1,3-dipolar cycloaddition of nitrile oxides to alkynes and the condensation of hydroxylamine with 1,3-dicarbonyl compounds.[6][7] This guide focuses on the latter, a robust and highly reliable method that offers predictable regioselectivity for the synthesis of 3,5-disubstituted isoxazoles.[2][8]

The Core Reaction: Cyclocondensation of a β-Ketoester

The synthesis of Ethyl 5-propylisoxazole-3-carboxylate is achieved through the cyclocondensation of Ethyl 2,4-dioxoheptanoate with hydroxylamine hydrochloride . This reaction elegantly constructs the heterocyclic ring in a single, efficient step.

Mechanistic Insights: A Step-by-Step Dissection

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The process is not merely a mixing of reagents but a controlled sequence of nucleophilic attack, intermediate formation, and dehydration.[9][10]

-

Initial Nucleophilic Attack : The reaction commences with the nucleophilic attack of the nitrogen atom of hydroxylamine (NH₂OH) on one of the carbonyl carbons of Ethyl 2,4-dioxoheptanoate. The C4 ketone is significantly more electrophilic and sterically accessible than the C2 ketone, which is part of a β-ketoester system. This preferential attack dictates the final regiochemistry of the product.

-

Formation of the Monoxime Intermediate : This initial attack leads to a tetrahedral intermediate which quickly eliminates water to form a monoxime.[9] This intermediate is the critical branch point; its stability and subsequent reactivity drive the cyclization.

-

Intramolecular Cyclization : The oxygen atom of the newly formed oxime now acts as an intramolecular nucleophile, attacking the remaining carbonyl carbon at the C2 position. This ring-closing step forms a five-membered heterocyclic intermediate, a 5-hydroxy-isoxazoline.[9]

-

Dehydration and Aromatization : The final step is the acid- or base-catalyzed elimination of a water molecule from the 5-hydroxy-isoxazoline intermediate.[9] This dehydration step is thermodynamically favorable as it results in the formation of the stable, aromatic isoxazole ring system.

Below is a diagram illustrating the logical progression of the reaction mechanism.

Caption: Reaction mechanism for isoxazole synthesis.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be robust and reproducible. Each step includes justifications to foster a deeper understanding and allow for informed modifications.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |

| Ethyl 2,4-dioxoheptanoate | 186.21 | 5.00 g | 26.85 | 1.0 |

| Hydroxylamine HCl | 69.49 | 2.05 g | 29.50 | 1.1 |

| Sodium Acetate | 82.03 | 2.42 g | 29.50 | 1.1 |

| Ethanol (Absolute) | - | 50 mL | - | - |

| Ethyl Acetate | - | 150 mL | - | For Workup |

| Saturated NaCl (Brine) | - | 50 mL | - | For Workup |

| Anhydrous MgSO₄ | - | - | - | For Drying |

| Silica Gel (230-400 mesh) | - | - | - | For Chromatography |

Step-by-Step Procedure

-

Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 2,4-dioxoheptanoate (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and sodium acetate (1.1 eq).

-

Expertise Note: Hydroxylamine is typically used as its hydrochloride salt for stability. A weak base like sodium acetate is added in situ to liberate the free hydroxylamine needed for the reaction without creating a strongly basic environment that could promote side reactions like ester hydrolysis.[11] Using a slight excess (1.1 eq) of the hydroxylamine reagent ensures the complete conversion of the limiting 1,3-dicarbonyl starting material.[12]

-

-

Cyclocondensation : Add 50 mL of absolute ethanol to the flask. Stir the mixture and heat it to reflux (approximately 78 °C) using a heating mantle. Maintain the reflux for 4-6 hours.

-

Expertise Note: Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and has an appropriate boiling point for the reaction to proceed at a reasonable rate.[7] The reaction progress should be monitored to determine the optimal reflux time.

-

-

Reaction Monitoring : Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Use a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting β-ketoester spot (visualized with a potassium permanganate stain) indicates the completion of the reaction.

-

Workup and Extraction :

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 50 mL of water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer three times with 50 mL portions of ethyl acetate.

-

Combine the organic layers and wash them once with 50 mL of saturated sodium chloride (brine).

-

Expertise Note: The brine wash helps to remove any remaining water from the organic layer and aids in breaking up emulsions, leading to a cleaner separation.

-

-

Drying and Filtration : Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent, and wash the solid with a small amount of ethyl acetate.

-

Purification : Concentrate the filtrate under reduced pressure to obtain the crude product as an oil. Purify the crude oil using flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate).

-

Expertise Note: Gradient elution is crucial for separating the nonpolar product from any polar impurities or unreacted starting materials. The fractions containing the pure product (identified by TLC) are combined.

-

-

Final Product : Concentrate the combined pure fractions on a rotary evaporator to yield Ethyl 5-propylisoxazole-3-carboxylate as a clear or pale yellow oil. Determine the final yield. Typical yields for this reaction range from 75-90%.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Optimization and Troubleshooting

Even robust protocols can encounter issues. A proactive approach to optimization and troubleshooting is the hallmark of an experienced scientist.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incomplete reaction. 2. Product decomposition. 3. Inefficient extraction. | 1. Increase reaction time and monitor by TLC until starting material is consumed. 2. Avoid excessively high temperatures; ensure reflux is gentle. Consider alternative energy sources like ultrasound, which can increase yields at lower temperatures.[13][14] 3. Perform additional extractions (4-5 times) during workup. |

| Formation of Side Products | 1. Reaction conditions too harsh (e.g., strong base). 2. Presence of impurities in starting materials. | 1. Ensure a weak base like sodium acetate is used. Alternatively, running the reaction in a solvent like acetic acid can favor the desired product.[7] 2. Purify starting materials before the reaction if their purity is questionable. |

| Difficult Purification | 1. Product co-elutes with impurities. 2. Product is unstable on silica gel. | 1. Adjust the polarity of the eluent system for chromatography. A shallower gradient may be required. 2. Consider using a different stationary phase, such as alumina, or an alternative purification method like preparative HPLC.[12] |

Product Characterization

Unambiguous characterization of the final product is essential to validate the success of the synthesis.

-

¹H NMR : Expect characteristic signals for the propyl group (a triplet and a sextet), the ethyl ester group (a quartet and a triplet), and a key singlet for the proton on the isoxazole ring (C4-H), typically in the range of 6.0-7.0 ppm.

-

¹³C NMR : Look for signals corresponding to the aromatic carbons of the isoxazole ring, the carbonyl carbon of the ester, and the aliphatic carbons of the propyl and ethyl groups.

-

Mass Spectrometry (MS) : The molecular ion peak corresponding to the mass of the product (C₉H₁₃NO₃, MW = 183.20 g/mol ) should be observed.

-

Infrared (IR) Spectroscopy : Key stretches to identify include the C=O of the ester group (~1720-1740 cm⁻¹) and C=N/C=C stretches of the isoxazole ring (~1500-1650 cm⁻¹).

Safety and Handling

-

Hydroxylamine hydrochloride is an irritant to the skin, eyes, and respiratory system. It is harmful if swallowed and may be absorbed through the skin. It is also a possible mutagen.[15] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Ethyl 2,4-dioxoheptanoate and other organic reagents and solvents should be handled with standard laboratory precautions. Avoid inhalation of vapors and contact with skin.

-

The reflux procedure should be conducted with care, ensuring the condenser has adequate water flow and the system is not sealed.

By adhering to the principles and protocols outlined in this guide, researchers can confidently and efficiently synthesize Ethyl 5-propylisoxazole-3-carboxylate, a valuable intermediate for advancing drug discovery and development programs.

References

-

Construction of Isoxazole ring: An Overview. (2024). Nano Bio Letters. Retrieved from [Link]

-

5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI. Retrieved from [Link]

-

Optimization of the reaction conditions for the synthesis of isoxazole. (n.d.). ResearchGate. Retrieved from [Link]

-

Diazocarbonyl and Related Compounds in the Synthesis of Azoles. (n.d.). MDPI. Retrieved from [Link]

-

Optimization of reaction conditions for the synthesis of isoxazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. Retrieved from [Link]

-

Cyclocondensation reaction of enones 4 with hydroxylamine hydrochloride. (n.d.). ResearchGate. Retrieved from [Link]

-

Cyclization with hydroxylamine hydrochloride: Significance and symbolism. (2024). SciSpace. Retrieved from [Link]

-

Cyclocondensation of Hydroxylamine with 1,3-Bis(het)arylmonothio 1,3-Diketones and 1,3-Bis(het)aryl-3-(methylthio)-2-propenones: Synthesis of 3,5-Bis(het)arylisoxazoles with Complementary Regioselectivity. (2011). ChemInform. Retrieved from [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. (2011). De Gruyter. Retrieved from [Link]

-

Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. (2020). ResearchGate. Retrieved from [Link]

-

Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (2025). Zanco Journal of Medical Sciences. Retrieved from [Link]

-

Synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide. (n.d.). PrepChem.com. Retrieved from [Link]

-

Synthesis and Characterization of Novel Isoxazole derivatives. (2015). Asian Journal of Research in Chemistry. Retrieved from [Link]

-

synthesis of isoxazoles. (2019). YouTube. Retrieved from [Link]

-

STUDY OF THE CONDENSATION OF HYDROXYLAMINE HYDROCHLORIDE, SEMICARBAZIDE AND THIOSEMICARBAZIDE WITH LONG CHAIN ALKYL ISATINS. (2022). Journal de la Société Marocaine de Chimie. Retrieved from [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules. Retrieved from [Link]

-

Hydroxylammonium chloride. (2023). Sciencemadness Wiki. Retrieved from [Link]

-

Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (2014). ResearchGate. Retrieved from [Link]

-

Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. (2016). ResearchGate. Retrieved from [Link]

-

Studies in isoxazole chemistry. III. The preparation and lithiation of 3,5-disubstituted isoxazoles. (1970). Canadian Journal of Chemistry. Retrieved from [Link]

-

Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. Retrieved from [Link]

-

ethyl 3-isoxazolecarboxylate. (n.d.). ChemSynthesis. Retrieved from [Link]

- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (2014). Google Patents.

-

Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. (2012). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. ajrconline.org [ajrconline.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hydroxylammonium chloride - Sciencemadness Wiki [sciencemadness.org]

Spectroscopic characterization of Ethyl 5-propylisoxazole-3-carboxylate

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 5-propylisoxazole-3-carboxylate

This guide provides a comprehensive technical overview of the analytical methodologies required for the complete spectroscopic characterization of Ethyl 5-propylisoxazole-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-proven insights to ensure robust structural elucidation and compound verification.

Introduction: The Imperative for Spectroscopic Verification

Ethyl 5-propylisoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole core, a functionality prevalent in many biologically active molecules. The precise arrangement of its constituent atoms and functional groups is critical to its chemical reactivity and potential pharmacological activity. Therefore, unambiguous structural confirmation is a non-negotiable prerequisite for its use in any research or development context.

Spectroscopic analysis provides the empirical data necessary to build a molecule's structural identity from the ground up. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary pieces of the structural puzzle.[1][2] This guide details the application of these techniques, focusing not just on the protocols but on the causal relationships between molecular structure and spectral output, creating a self-validating analytical framework.[3]

Molecular Structure and Predicted Spectral Features

The foundational step in any spectroscopic analysis is to propose a structure and predict the expected spectral data. This predictive approach allows for a targeted and efficient interpretation of the experimental results.

Molecular Formula: C₉H₁₃NO₃ Molecular Weight: 183.20 g/mol

Caption: Molecular structure of Ethyl 5-propylisoxazole-3-carboxylate with atom numbering for NMR assignment.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen framework of a molecule, revealing the number of distinct proton environments, their neighboring protons, and their relative quantities.[4][5]

Experimental Protocol

-

Sample Preparation: Accurately weigh ~5-10 mg of Ethyl 5-propylisoxazole-3-carboxylate.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals obscuring the analyte's spectrum.

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of organic protons (typically 0-12 ppm).

Caption: Standard workflow for ¹H NMR sample preparation and analysis.

Spectral Interpretation

The structure suggests six distinct proton signals. The deshielding effects of the electronegative oxygen and nitrogen atoms, as well as the aromatic character of the isoxazole ring, are the primary determinants of the chemical shifts.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale for Chemical Shift |

| H8 (Ethyl -CH₃) | 1.3 - 1.5 | Triplet (t) | 3H | Aliphatic protons coupled to two H7 protons. |

| H7 (Ethyl -CH₂) | 4.3 - 4.5 | Quartet (q) | 2H | Deshielded by the adjacent ester oxygen (O2); coupled to three H8 protons. |

| H11 (Propyl -CH₃) | 0.9 - 1.1 | Triplet (t) | 3H | Terminal aliphatic protons coupled to two H10 protons. |

| H10 (Propyl -CH₂) | 1.7 - 1.9 | Sextet | 2H | Aliphatic protons coupled to H11 (3) and H9 (2) protons. |

| H9 (Propyl -CH₂) | 2.8 - 3.0 | Triplet (t) | 2H | Deshielded by direct attachment to the isoxazole ring (C5); coupled to two H10 protons. |

| H4 (Isoxazole -CH) | 6.5 - 6.7 | Singlet (s) | 1H | Proton on an aromatic-like heterocyclic ring; no adjacent protons to couple with. |

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Proton-decoupled ¹³C NMR spectroscopy identifies all unique carbon environments within the molecule, providing a carbon "fingerprint."[6]

Experimental Protocol

The sample preparation is identical to that for ¹H NMR. Data is typically acquired on the same instrument using a carbon-observe probe.

-

Technique: Employ broadband proton decoupling to ensure each unique carbon signal appears as a sharp singlet.

-

Data Acquisition: A greater number of scans is required due to the low natural abundance of the ¹³C isotope. Key parameters include a wider spectral width (0-220 ppm) and a longer relaxation delay if quantitative analysis is needed (though not standard for routine characterization).

Caption: Workflow for ¹³C NMR analysis.

Spectral Interpretation

The molecule has 9 unique carbon atoms, and thus 9 distinct signals are expected in the proton-decoupled spectrum.

| Carbon Assignment | Predicted δ (ppm) | Rationale for Chemical Shift |

| C6 (Ester C=O) | 158 - 162 | Carbonyl carbon, highly deshielded due to sp² hybridization and bonding to two oxygen atoms.[6] |

| C5 (Isoxazole C) | 172 - 176 | sp² carbon of the heterocyclic ring, significantly deshielded by attachment to N and the propyl group. |

| C3 (Isoxazole C) | 155 - 159 | sp² carbon of the heterocyclic ring, deshielded by attachment to O1 and the ester group. |

| C4 (Isoxazole CH) | 100 - 105 | sp² carbon of the heterocyclic ring; typically appears more upfield than other ring carbons. |

| C7 (Ethyl -CH₂) | 61 - 63 | sp³ carbon deshielded by the adjacent ether oxygen (O2). |

| C9 (Propyl -CH₂) | 27 - 29 | sp³ carbon deshielded by attachment to the isoxazole ring. |

| C10 (Propyl -CH₂) | 20 - 22 | Standard aliphatic sp³ carbon. |

| C8 (Ethyl -CH₃) | 13 - 15 | Standard aliphatic sp³ carbon. |

| C11 (Propyl -CH₃) | 13 - 15 | Standard aliphatic sp³ carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[5][7]

Experimental Protocol

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of the sample (~1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture thoroughly to a fine powder.

-

Pellet Pressing: Place the powder in a pellet press and apply pressure to form a thin, transparent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of air should be recorded first.

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Spectral Interpretation

The IR spectrum will provide a "fingerprint" unique to the molecule, with key absorption bands confirming the presence of the ester and isoxazole functionalities.[4]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group Confirmed |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong | Propyl and Ethyl groups |

| C=O stretch (ester) | 1725 - 1745 | Strong | Ethyl Ester |

| C=N stretch (isoxazole) | 1610 - 1640 | Medium | Isoxazole Ring[7][8] |

| C=C stretch (isoxazole) | 1570 - 1600 | Medium | Isoxazole Ring[8] |

| C-O stretch (ester) | 1200 - 1300 | Strong | Ester (C-O-C) |

| N-O stretch (isoxazole) | 1100 - 1170 | Medium-Strong | Isoxazole Ring[7] |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial structural information based on the molecule's fragmentation pattern upon ionization.[5]

Experimental Protocol

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC or LC.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions, while Electrospray Ionization (ESI) is a softer technique that often yields a prominent molecular ion peak.

-

Analysis: The generated ions are separated by a mass analyzer (e.g., Quadrupole or Time-of-Flight) based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and a mass spectrum is generated, plotting relative intensity versus m/z.

Caption: Generalized workflow for Mass Spectrometry analysis.

Spectral Interpretation

The analysis focuses on identifying the molecular ion and rationalizing the major fragment peaks.

| m/z Value | Proposed Fragment | Origin |

| 183 | [C₉H₁₃NO₃]⁺ | Molecular Ion (M⁺) |

| 154 | [M - C₂H₅]⁺ | Loss of the ethyl radical from the propyl chain. |

| 142 | [M - C₃H₇]⁺ | Loss of the propyl radical. |

| 138 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical from the ester, a very common fragmentation pathway for ethyl esters.[9][10] |

| 110 | [M - C₂H₅O - CO]⁺ | Subsequent loss of carbon monoxide from the [M-OC₂H₅]⁺ fragment. |

Conclusion: A Triad of Corroborative Evidence

The structural elucidation of Ethyl 5-propylisoxazole-3-carboxylate is definitively achieved through the synergistic application of NMR, FT-IR, and Mass Spectrometry.

-

Mass Spectrometry confirms the molecular weight (183 g/mol ) and elemental composition.

-

FT-IR Spectroscopy validates the presence of key functional groups, namely the ester (C=O at ~1735 cm⁻¹) and the isoxazole ring (C=N and N-O stretches).

-

¹³C NMR confirms the presence of nine unique carbon environments, including the characteristic downfield signals of the carbonyl and isoxazole carbons.

-

¹H NMR provides the final, high-resolution picture, confirming the connectivity of the ethyl and propyl groups and their placement on the isoxazole core through specific chemical shifts and coupling patterns.

Each technique independently supports the proposed structure, and together, they form a self-validating dataset that confirms the identity and purity of Ethyl 5-propylisoxazole-3-carboxylate with a high degree of scientific certainty.

References

- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). International Journal of Engineering Science and Advanced Technology.

- Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (n.d.). Ho Chi Minh City University of Education Journal of Science.

- Principles of Organic Spectroscopy. (n.d.). Open Access Journals.

- Chemical compound - Spectroscopy, Organic, Analysis. (2025, December 16). Britannica.

- Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024, September 27). Research and Reviews.

- A Comparative Analysis of Experimental and Theoretical Spectroscopic Data of Isoxazole Derivatives. (n.d.). Benchchem.

- The infrared spectrum of isoxazole in the range 600–1400 cm. (2025, August 10). ResearchGate.

- Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. (2020, January 31). Semantic Scholar.

- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PubMed Central.

- 13C-NMR Spectroscopy. (2022, December 27). Chemistry LibreTexts.

- Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylic Acids. (2016, February 29). Asian Journal of Chemistry.

- Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. (2015, December 30). Asian Journal of Chemistry.

- Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. (2025, August 6). ResearchGate.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 4. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]

- 5. rroij.com [rroij.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of Ethyl 5-propylisoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For professionals in drug discovery and development, the precise characterization of novel chemical entities is paramount. Ethyl 5-propylisoxazole-3-carboxylate, a substituted isoxazole, belongs to a class of heterocyclic compounds known for their diverse biological activities. An unambiguous understanding of its structure through spectral analysis is a critical step in its potential development as a therapeutic agent.

This technical guide, prepared from the perspective of a Senior Application Scientist, provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of Ethyl 5-propylisoxazole-3-carboxylate. In the absence of direct experimental data in the cited literature, this guide synthesizes information from analogous structures and established NMR principles to offer a robust and well-reasoned spectral interpretation. This document is designed to serve as a valuable reference for researchers working with this molecule or similar isoxazole derivatives.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of Ethyl 5-propylisoxazole-3-carboxylate is anticipated to display six distinct signals, corresponding to the six unique proton environments in the molecule. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are detailed below.

Detailed Analysis of Predicted ¹H NMR Signals

-

H-4 (Isoxazole Ring) : The single proton on the isoxazole ring is expected to appear as a sharp singlet. In 3,5-disubstituted isoxazoles, this proton typically resonates in the range of δ 6.0-7.0 ppm. For instance, the isoxazole proton in similar structures has been observed at approximately 6.84 ppm and 6.59 ppm[1][2]. The electron-withdrawing nature of the adjacent carboxylate group at position 3 and the alkyl substituent at position 5 will influence its precise chemical shift.

-

H-a (Ethyl Ester, -OCH₂CH₃) : The methylene protons of the ethyl ester group are deshielded by the adjacent oxygen atom and are expected to resonate as a quartet around δ 4.1-4.4 ppm. The splitting into a quartet is due to the coupling with the three neighboring methyl protons (H-b).

-

H-b (Ethyl Ester, -OCH₂CH₃) : The methyl protons of the ethyl ester group will appear as a triplet in the upfield region of the spectrum, typically around δ 1.2-1.4 ppm. The triplet multiplicity arises from the coupling with the two adjacent methylene protons (H-a).

-

H-c (Propyl Group, -CH₂CH₂CH₃) : The methylene protons directly attached to the C-5 position of the isoxazole ring are expected to be shifted downfield relative to a typical alkyl chain, appearing as a triplet around δ 2.7-2.9 ppm. This downfield shift is due to the influence of the heterocyclic ring.

-

H-d (Propyl Group, -CH₂CH₂CH₃) : The central methylene protons of the propyl group will exhibit a more complex splitting pattern, appearing as a multiplet (expected to be a sextet) in the range of δ 1.6-1.8 ppm. This signal is coupled to the protons on both adjacent methylene (H-c) and methyl (H-e) groups.

-

H-e (Propyl Group, -CH₂CH₂CH₃) : The terminal methyl protons of the propyl group will resonate as a triplet in the upfield region, typically around δ 0.9-1.0 ppm, due to coupling with the adjacent methylene protons (H-d).

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of Ethyl 5-propylisoxazole-3-carboxylate is predicted to show eight distinct signals, one for each unique carbon atom in the molecule.

Detailed Analysis of Predicted ¹³C NMR Signals

-

C-3 and C-5 (Isoxazole Ring) : The carbon atoms of the isoxazole ring are expected to be significantly deshielded. Based on data from analogous structures, C-5, being adjacent to the oxygen and bearing the propyl group, is predicted to be the most downfield, likely in the range of δ 170-175 ppm. C-3, attached to the carboxylate group, is also expected to be in a similar downfield region, around δ 160-165 ppm[2].

-

C-4 (Isoxazole Ring) : The C-4 carbon, the only one in the isoxazole ring bonded to a hydrogen, is anticipated to be more shielded than C-3 and C-5, with a predicted chemical shift in the range of δ 95-105 ppm[2].

-

C-f (Ester Carbonyl, -COO-) : The carbonyl carbon of the ethyl ester is expected to resonate in the characteristic region for ester carbonyls, around δ 160-165 ppm[3].

-

C-g (Ethyl Ester, -OCH₂CH₃) : The methylene carbon of the ethyl ester is deshielded by the oxygen atom and is predicted to have a chemical shift in the range of δ 60-63 ppm[3].

-

C-h (Ethyl Ester, -OCH₂CH₃) : The methyl carbon of the ethyl ester will be found in the upfield region of the spectrum, typically around δ 14 ppm[3].

-

C-i (Propyl Group, -CH₂CH₂CH₃) : The methylene carbon of the propyl group directly attached to the isoxazole ring is expected to have a chemical shift in the range of δ 28-32 ppm.

-

C-j (Propyl Group, -CH₂CH₂CH₃) : The central methylene carbon of the propyl group is predicted to be in the range of δ 20-25 ppm.

-

C-k (Propyl Group, -CH₂CH₂CH₃) : The terminal methyl carbon of the propyl group is expected to be the most shielded carbon, with a chemical shift around δ 13-15 ppm.

Summary of Predicted NMR Data

| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration |

| H-4 | Isoxazole-H | 6.5 - 6.9 | s (singlet) | - | 1H |

| H-a | -OCH₂ CH₃ | 4.1 - 4.4 | q (quartet) | ~7.1 | 2H |

| H-b | -OCH₂CH₃ | 1.2 - 1.4 | t (triplet) | ~7.1 | 3H |

| H-c | -CH₂ CH₂CH₃ | 2.7 - 2.9 | t (triplet) | ~7.5 | 2H |

| H-d | -CH₂CH₂ CH₃ | 1.6 - 1.8 | m (multiplet) | - | 2H |

| H-e | -CH₂CH₂CH₃ | 0.9 - 1.0 | t (triplet) | ~7.4 | 3H |

| ¹³C NMR | Assignment | Predicted δ (ppm) | |||

| C-5 | Isoxazole-C5 | 170 - 175 | |||

| C-3 | Isoxazole-C3 | 160 - 165 | |||

| C-f | -C OO- | 160 - 165 | |||

| C-4 | Isoxazole-C4 | 95 - 105 | |||

| C-g | -OC H₂CH₃ | 60 - 63 | |||

| C-i | -C H₂CH₂CH₃ | 28 - 32 | |||

| C-j | -CH₂C H₂CH₃ | 20 - 25 | |||

| C-h | -OCH₂C H₃ | ~14 | |||

| C-k | -CH₂CH₂C H₃ | ~13-15 |

Experimental Protocol for NMR Data Acquisition

The following is a standard operating procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for a compound such as Ethyl 5-propylisoxazole-3-carboxylate.

1. Sample Preparation

-

Weigh approximately 5-10 mg of the purified solid sample directly into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for many organic molecules[4][5].

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to a final concentration of approximately 0.03% (v/v) to reference the chemical shifts to δ 0.00 ppm.

-

Cap the NMR tube and vortex gently until the sample is completely dissolved.

2. Instrument Setup and Data Acquisition

-

The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

For ¹H NMR:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters include a 90° pulse width, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

-

Typical parameters include a 30° pulse width, a spectral width of approximately 240 ppm, and a relaxation delay of 2 seconds.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

3. Data Processing

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra manually to obtain pure absorption lineshapes.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

Molecular Structure and NMR Assignments

Sources

Mass spectrometry fragmentation pattern of Ethyl 5-propylisoxazole-3-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 5-Propylisoxazole-3-carboxylate

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected mass spectrometry fragmentation patterns of ethyl 5-propylisoxazole-3-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes predictive chemistry with established fragmentation mechanisms to offer a robust framework for identifying and characterizing this molecule and its analogues. While direct experimental data for this specific compound is not widely published, the principles outlined herein are derived from extensive studies on isoxazoles and ethyl esters, ensuring a high degree of scientific validity.

Introduction to Ethyl 5-Propylisoxazole-3-carboxylate and its Mass Spectrometric Analysis

Ethyl 5-propylisoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole ring substituted with a propyl group at the 5-position and an ethyl carboxylate group at the 3-position. Isoxazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] Mass spectrometry is an indispensable tool for the structural elucidation of such novel compounds. Understanding the fragmentation patterns under different ionization techniques, primarily Electron Ionization (EI) and Electrospray Ionization (ESI), is crucial for unambiguous identification in complex matrices and for metabolism studies.

This guide will delineate the predicted fragmentation pathways of ethyl 5-propylisoxazole-3-carboxylate under both EI-MS and ESI-MS/MS conditions. The predictions are grounded in the fundamental principles of mass spectrometry and supported by literature on the fragmentation of related chemical structures.[2][3][4]

Predicted Electron Ionization (EI-MS) Fragmentation Pattern

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information. The molecular ion (M+•) of ethyl 5-propylisoxazole-3-carboxylate is expected at m/z 197.

Key Predicted EI Fragmentation Pathways:

-

α-Cleavage of the Ester Group: The most common fragmentation for esters involves the cleavage of the bond adjacent to the carbonyl group.[4][5]

-

Loss of the ethoxy radical (•OC₂H₅): This is a highly probable fragmentation, resulting in the formation of a stable acylium ion at m/z 152. This ion is often a prominent peak in the spectrum of ethyl esters.

-

Loss of an ethyl radical (•C₂H₅): Cleavage of the C-O bond can lead to the loss of an ethyl radical, forming an ion at m/z 168.

-

-

McLafferty Rearrangement: For esters with a sufficiently long alkyl chain in the alcohol moiety and accessible gamma-hydrogens, a McLafferty rearrangement can occur.[6] In the case of an ethyl ester, this involves the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, with subsequent elimination of a neutral ethylene molecule (28 Da). This would produce a radical cation of the corresponding carboxylic acid at m/z 169.

-

Isoxazole Ring Fragmentation: The isoxazole ring is susceptible to cleavage under EI conditions.[2][3] Common pathways include:

-

N-O Bond Cleavage: The weak N-O bond is a likely point of initial fragmentation, leading to a ring-opened intermediate that can undergo further fragmentation.

-

Cleavage and Rearrangement: The isoxazole ring can undergo complex rearrangements, often leading to the expulsion of small neutral molecules like CO, HCN, or acetonitrile.

-

-

Fragmentation of the Propyl Chain: The propyl group can undergo typical alkyl chain fragmentation, primarily through the loss of methyl (•CH₃, 15 Da) or ethyl (•C₂H₅, 29 Da) radicals. These fragmentations can occur from the molecular ion or from subsequent fragment ions.

Summary of Predicted EI-MS Fragments:

| m/z | Proposed Structure / Identity | Fragmentation Pathway |

| 197 | Molecular Ion [M]+• | - |

| 169 | [M - C₂H₄]+• | McLafferty Rearrangement |

| 168 | [M - C₂H₅]⁺ | α-Cleavage of the ester group (loss of ethyl radical) |

| 152 | [M - OC₂H₅]⁺ | α-Cleavage of the ester group (loss of ethoxy radical) |

| 124 | [M - OC₂H₅ - CO]⁺ | Loss of CO from the acylium ion at m/z 152 |

| 110 | [M - C₃H₇ - C₂H₅O₂]⁺ | Complex rearrangement involving loss of propyl and ester |

Predicted EI-MS Fragmentation Workflow

Caption: Predicted EI-MS fragmentation pathways for Ethyl 5-propylisoxazole-3-carboxylate.

Predicted Electrospray Ionization (ESI-MS) Fragmentation Pattern

Electrospray ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, in the positive ion mode. Subsequent fragmentation is induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of the [M+H]⁺ ion (m/z 198) will primarily involve the loss of small, stable neutral molecules.

Key Predicted ESI-MS/MS Fragmentation Pathways:

-

Loss of Neutral Molecules from the Ester Group:

-

Loss of Ethanol (C₂H₅OH): The protonated molecule can easily lose a molecule of ethanol (46 Da) to form a stable acylium ion at m/z 152.

-

Loss of Ethylene (C₂H₄): Similar to the McLafferty rearrangement in EI-MS, the protonated molecule can lose ethylene (28 Da) to form the protonated carboxylic acid at m/z 170.

-

-

Isoxazole Ring Fragmentation: The protonated isoxazole ring can undergo cleavage, often initiated by protonation of one of the heteroatoms. This can lead to ring opening and subsequent loss of neutral fragments.

Summary of Predicted ESI-MS/MS Fragments:

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragmentation |

| 198 | 170 | 28 | Loss of ethylene (C₂H₄) |

| 198 | 152 | 46 | Loss of ethanol (C₂H₅OH) |

| 198 | 124 | 74 | Loss of ethanol and carbon monoxide (C₂H₅OH + CO) |

Predicted ESI-MS/MS Fragmentation Workflow

Caption: Predicted ESI-MS/MS fragmentation pathways for protonated Ethyl 5-propylisoxazole-3-carboxylate.

Experimental Protocols

To validate these predictions, the following experimental protocols are recommended.

Protocol 1: EI-MS Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve approximately 1 mg of ethyl 5-propylisoxazole-3-carboxylate in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Injector: Split/splitless injector at 250°C.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

-

Oven Program: Start at 50°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Detection:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Analyzer: Quadrupole or Time-of-Flight.

-

Scan Range: m/z 40-400.

-

Protocol 2: ESI-MS/MS Analysis via Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a 1 µg/mL solution of ethyl 5-propylisoxazole-3-carboxylate in a mixture of methanol and water (50:50 v/v) with 0.1% formic acid.

-

LC Separation:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

-

MS Detection:

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas Temperature: 325°C.

-

MS1 Scan: Scan for the protonated molecule at m/z 198.

-

MS2 (CID): Select the ion at m/z 198 as the precursor and apply a range of collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.

-

Conclusion

The predictable fragmentation patterns of ethyl 5-propylisoxazole-3-carboxylate under both EI and ESI conditions provide a powerful tool for its identification and structural confirmation. The primary fragmentation pathways are expected to involve the ethyl ester group, with characteristic losses of ethoxy radicals or ethanol, and rearrangements leading to the loss of ethylene. Secondary fragmentation will likely involve the isoxazole ring and the propyl side chain. The protocols provided offer a starting point for the empirical validation of these predictions, enabling researchers to confidently identify this compound in various experimental contexts.

References

-

Journal of the American Society for Mass Spectrometry, "Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations", [Link]

-

Semantic Scholar, "MASS SPECTROMETRY OF OXAZOLES", [Link]

-

MDPI, "5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester", [Link]

-

PMC, "Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation", [Link]

-

Chemistry LibreTexts, "Mass Spectrometry - Fragmentation Patterns", [Link]

-

ResearchGate, "Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates", [Link]

-

YouTube, "PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc", [Link]

-

ResearchGate, "Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate", [Link]

-

University of Arizona, "Mass Spectrometry: Fragmentation", [Link]

-

SciELO, "Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies", [Link]

-

Asian Journal of Chemistry, "Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylic Acids", [Link]

-

YouTube, "Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement", [Link]

Sources

An In-depth Technical Guide to the FT-IR Analysis of Ethyl 5-propylisoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The precise characterization of these molecules is paramount for ensuring purity, consistency, and efficacy in drug development. This guide provides a comprehensive technical overview of utilizing Fourier-Transform Infrared (FT-IR) spectroscopy for the structural elucidation of Ethyl 5-propylisoxazole-3-carboxylate. As a powerful, non-destructive analytical technique, FT-IR spectroscopy offers invaluable insights into the functional groups present within a molecule. This document, intended for researchers and drug development professionals, details the experimental protocol, spectral interpretation, and data analysis required for a thorough characterization of this specific isoxazole derivative.

Introduction: The Significance of Isoxazoles and FT-IR Spectroscopy

The isoxazole ring is a privileged scaffold in drug discovery, demonstrating a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of functional groups around this heterocyclic core dictates its pharmacological profile. Ethyl 5-propylisoxazole-3-carboxylate, a 3,5-disubstituted isoxazole, combines the heterocyclic ring with an ethyl ester and a propyl chain, creating a molecule with distinct physicochemical properties.

FT-IR spectroscopy is an indispensable tool for the qualitative analysis of such compounds. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which acts as a unique molecular "fingerprint." Each peak in the spectrum corresponds to the vibration of a specific chemical bond, allowing for the confident identification of the functional groups present. This guide will walk through the process of obtaining and interpreting the FT-IR spectrum of Ethyl 5-propylisoxazole-3-carboxylate, providing the technical detail necessary for its unambiguous characterization.

Molecular Structure of Ethyl 5-propylisoxazole-3-carboxylate

A foundational understanding of the molecule's structure is crucial for accurate spectral interpretation. Ethyl 5-propylisoxazole-3-carboxylate is comprised of three key functional regions:

-

The Isoxazole Ring: A five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions.

-

The Ethyl Carboxylate Group: An ester functional group attached at the 3-position of the isoxazole ring.

-

The Propyl Group: An alkyl chain attached at the 5-position of the isoxazole ring.

Each of these components will give rise to characteristic absorption bands in the FT-IR spectrum.

Principles of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that chemical bonds in a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes. These vibrations include stretching (changes in bond length) and bending (changes in bond angle). The resulting spectrum plots the intensity of absorbed radiation versus its frequency (typically expressed in wavenumbers, cm⁻¹).

Experimental Protocol: Acquiring the FT-IR Spectrum

The quality of an FT-IR spectrum is highly dependent on proper sample preparation and data acquisition. For a liquid sample such as Ethyl 5-propylisoxazole-3-carboxylate, Attenuated Total Reflectance (ATR) is a commonly used and highly effective sampling technique due to its minimal sample preparation requirements.[1]

Methodology: Attenuated Total Reflectance (ATR)-FT-IR

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.[2]

-

Background Spectrum Acquisition: With the clean, empty ATR crystal, acquire a background spectrum. This will subtract any atmospheric or instrumental interferences from the final sample spectrum.[3]

-

Sample Application: Place a small drop of neat Ethyl 5-propylisoxazole-3-carboxylate directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[2][4]

-

Sample Spectrum Acquisition: Initiate the sample scan. The infrared beam will penetrate a short distance into the sample, and the resulting absorbed energy will be detected.[4]

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal to remove all traces of the sample.[4]

Spectral Interpretation and Analysis

The FT-IR spectrum of Ethyl 5-propylisoxazole-3-carboxylate can be divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

5.1. The Functional Group Region (4000-1500 cm⁻¹)

-

C-H Stretching Vibrations (3000-2850 cm⁻¹): The propyl and ethyl groups will exhibit characteristic C-H stretching vibrations in this region. Expect to see multiple sharp peaks corresponding to the symmetric and asymmetric stretching of the CH₃ and CH₂ groups.

-

C=O Stretching Vibration (~1735-1750 cm⁻¹): The carbonyl group of the ethyl ester is one of the most prominent features in the spectrum, appearing as a strong, sharp absorption band. For aliphatic esters, this peak typically falls within the 1750-1735 cm⁻¹ range.[5][6]

-

C=N and C=C Stretching Vibrations (~1620-1450 cm⁻¹): The isoxazole ring contains both C=N and C=C bonds, which will produce stretching vibrations in this region. These peaks are often of medium to strong intensity. For isoxazole derivatives, the C=N stretch is typically observed in the range of 1622-1605 cm⁻¹.[7][8]

5.2. The Fingerprint Region (1500-400 cm⁻¹)

This region contains a complex series of absorptions that are unique to the molecule as a whole.

-

C-O Stretching Vibrations (~1300-1000 cm⁻¹): The ester group has two characteristic C-O single bond stretches. These typically appear as two or more strong bands in the 1300-1000 cm⁻¹ region.[5][9]

-

N-O Stretching Vibration (~1400-1100 cm⁻¹): The N-O bond within the isoxazole ring also gives rise to a stretching vibration, which has been reported in the range of 1405 cm⁻¹ to 1110 cm⁻¹ for various isoxazole derivatives.[10][11]

-

C-H Bending Vibrations (~1470-1350 cm⁻¹): The bending (scissoring and rocking) vibrations of the CH₂ and CH₃ groups appear in this part of the spectrum.

-

Ring Vibrations: The isoxazole ring itself will have a series of complex vibrational modes in the fingerprint region, contributing to the unique pattern of peaks.

Data Summary

The expected FT-IR absorption bands for Ethyl 5-propylisoxazole-3-carboxylate are summarized in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Propyl, Ethyl (CH₂, CH₃) | 3000-2850 | Medium-Strong |

| C=O Stretch | Ethyl Ester | ~1740-1720 | Strong |

| C=N Stretch | Isoxazole Ring | ~1620-1600 | Medium |

| C=C Stretch | Isoxazole Ring | ~1580-1475 | Medium-Variable |

| C-H Bend | Propyl, Ethyl (CH₂, CH₃) | ~1470-1350 | Medium |

| N-O Stretch | Isoxazole Ring | ~1400-1100 | Medium-Strong |

| C-O Stretch | Ethyl Ester | ~1300-1000 (multiple bands) | Strong |

Visualizations